1-Methyl-4-((thietan-3-ylamino)methyl)piperidin-4-ol
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Overview
Description
1-Methyl-4-((thietan-3-ylamino)methyl)piperidin-4-ol is a complex organic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-((thietan-3-ylamino)methyl)piperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1-methyl-4-piperidone with thietan-3-ylamine under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-((thietan-3-ylamino)methyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-Methyl-4-((thietan-3-ylamino)methyl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-((thietan-3-ylamino)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(nitromethyl)piperidin-4-ol: Similar in structure but with a nitro group instead of the thietan-3-ylamino group.
Piperidine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
1-Methyl-4-((thietan-3-ylamino)methyl)piperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H20N2OS |
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Molecular Weight |
216.35 g/mol |
IUPAC Name |
1-methyl-4-[(thietan-3-ylamino)methyl]piperidin-4-ol |
InChI |
InChI=1S/C10H20N2OS/c1-12-4-2-10(13,3-5-12)8-11-9-6-14-7-9/h9,11,13H,2-8H2,1H3 |
InChI Key |
DCVXSDYFZZARNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(CNC2CSC2)O |
Origin of Product |
United States |
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